1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]-
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c1-9-2-4-10(5-3-9)18(16,17)11-6-7-12(14)13(15)8-11/h2-8,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIVREKRNQXGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358217 | |
| Record name | 1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107065-85-0 | |
| Record name | 4-[(4-Methylphenyl)sulfonyl]-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107065-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(p-Tolylsulfonyl)benzene-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107065850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-methylphenyl)sulfonyl]benzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acetyl Protection and Friedel-Crafts Sulfonylation
1,2-Benzenediol is treated with acetic anhydride under basic conditions to yield 1,2-diacetoxybenzene. Subsequent reaction with 4-methylbenzenesulfonyl chloride in the presence of aluminum chloride (AlCl₃) facilitates Friedel-Crafts sulfonylation. The electron-withdrawing acetyl groups direct electrophilic attack to the para position relative to the 1-acetoxy group, favoring sulfonation at the 4-position. Deprotection via alkaline hydrolysis regenerates the hydroxyl groups, yielding the target compound.
Critical Parameters :
- Catalyst Loading : AlCl₃ (10–20 mol%) in dichloromethane at 0–25°C.
- Reaction Time : 6–12 hours for sulfonation; 2 hours for deprotection.
- Yield : Theoretical yields range from 45–65%, limited by competing ortho-sulfonation and over-reaction.
Directed ortho-Metalation (DoM) Strategies
Directed metalation leverages temporary directing groups to achieve precise regiocontrol. By installing a removable substituent (e.g., trimethylsilyl), lithiation occurs at the desired position, followed by trapping with a sulfonyl electrophile.
Silyl Protection and Sulfonyl Quenching
1,2-Benzenediol is selectively silylated at the 4-position using chlorotrimethylsilane, forming 4-trimethylsilyl-1,2-benzenediol. Treatment with lithium diisopropylamide (LDA) at -78°C generates a lithiated intermediate, which reacts with 4-methylbenzenesulfonyl chloride to install the sulfonyl group. Acidic workup removes the silyl protecting group, affording the product.
Advantages :
- High regioselectivity (>80%) due to steric and electronic guidance from the silyl group.
- Compatibility with sensitive functional groups.
Limitations :
- Requires cryogenic conditions and anhydrous solvents.
- Scalability challenges due to sensitivity of intermediates.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aromatic rings undergo nucleophilic substitution when activated by electron-withdrawing groups. Introducing a nitro group at the 4-position of catechol creates a substrate amenable to displacement by sulfinate ions.
Nitro Activation and Sulfinate Coupling
4-Nitro-1,2-benzenediol is prepared via nitration of protected catechol derivatives. Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) yields 4-amino-1,2-benzenediol, which undergoes diazotization and displacement with sodium 4-methylbenzenesulfinate. Oxidation of the resulting sulfide to the sulfone completes the synthesis.
Reaction Sequence :
- Nitration: HNO₃/H₂SO₄, 0°C, 1 hour.
- Reduction: H₂ (1 atm), 10% Pd/C, ethanol, 25°C.
- Diazotization: NaNO₂/HCl, 0–5°C.
- Sulfinate Coupling: Cu(I) catalysis, DMF, 60°C.
- Oxidation: m-CPBA, CH₂Cl₂, 25°C.
Yield Profile :
- Nitration: 70–75%
- Sulfone Formation: 50–55% overall.
Transition Metal-Catalyzed Cross-Coupling
Palladium- or copper-mediated couplings offer modular routes to aryl sulfones. Suzuki-Miyaura-like conditions adapted for sulfur nucleophiles enable the union of boronic acids and sulfonyl halides.
Palladium-Catalyzed Sulfonylation
4-Bromo-1,2-dimethoxybenzene reacts with 4-methylbenzenesulfonyl chloride in the presence of Pd(PPh₃)₄ and a base (e.g., Cs₂CO₃) in toluene at 110°C. Subsequent demethylation with BBr₃ restores the hydroxyl groups.
Optimization Insights :
- Catalyst System : Pd(OAc)₂/Xantphos enhances turnover.
- Solvent Effects : DMF improves solubility but risks over-oxidation.
Green Chemistry Approaches
Emerging methodologies prioritize atom economy and reduced waste. Microwave-assisted reactions and biocatalytic sulfonations represent cutting-edge alternatives.
Enzymatic Sulfonation
Tyrosinase-mediated sulfonation of 4-methylcatechol derivatives has been explored, leveraging the enzyme’s ability to ortho-hydroxylate phenolic substrates. However, yields remain low (<30%), and scalability is unproven.
Chemical Reactions Analysis
1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield benzoquinones, while reduction with NaBH4 can produce sulfinyl derivatives .
Scientific Research Applications
Chromatographic Applications
Separation Techniques:
One of the primary applications of 1,2-benzenediol, 4-[(4-methylphenyl)sulfonyl]- is in high-performance liquid chromatography (HPLC). It can be effectively separated using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separation processes .
Mass Spectrometry Compatibility:
The compound's compatibility with mass spectrometry makes it valuable for pharmacokinetic studies, where understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs is crucial. The ability to analyze this compound in biological matrices enhances the understanding of drug behavior in vivo .
Environmental Impact Studies
Ecotoxicological Assessments:
The compound is also relevant in environmental chemistry, particularly concerning its potential effects on ecosystems. Studies focus on its biodegradation and bioaccumulation properties. Understanding the persistence of such compounds in the environment is essential for assessing ecological risks associated with chemical exposure .
Regulatory Evaluations:
As part of environmental assessments under initiatives like Canada’s Chemicals Management Plan (CMP), 1,2-benzenediol derivatives are evaluated for their potential health impacts and environmental presence. This includes studying their degradation pathways and ecological toxicity across various organisms .
-
HPLC Method Development :
- A study developed a robust HPLC method for analyzing 1,2-benzenediol derivatives in pharmaceutical formulations. The method demonstrated excellent resolution and reproducibility, making it suitable for quality control applications.
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Ecotoxicological Evaluation :
- An assessment was conducted on the environmental impact of sulfonated phenolic compounds, including 1,2-benzenediol derivatives. Results indicated significant ecotoxicological effects on aquatic organisms, necessitating further investigation into their environmental fate.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The compound may also affect signaling pathways by interacting with receptors or other cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Catechol Derivatives
(a) 1,2-Benzenediol, 4-(11-hydroxyundecyl)- (CAS 22421-10-9)
- Structure : A 4-substituted catechol with a long alkyl chain (11-hydroxyundecyl).
- Molecular weight: 280.4 g/mol (C₁₇H₂₈O₃) .
- Applications: Not explicitly reported, but alkylated catechols often serve as intermediates in surfactant or polymer synthesis.
(b) 4-(3-Hydroxybutan-2-yl)-3,6-dimethyl-benzene-1,2-diol
- Structure : Catechol substituted with a hydroxybutyl group and methyl groups at positions 3 and 5.
- Properties : Molecular formula C₁₂H₁₆O₃ (208.25 g/mol). Exhibits anti-MRSA (methicillin-resistant Staphylococcus aureus) activity, highlighting the biological relevance of hydroxyl and alkyl substituents on catechols .
(c) 3,4,5-Trimethyl-1,2-benzenediol
Sulfonyl-Containing Analogues
(a) 4-Methyl-N1-{4-[6-(4-{[(4-Methylphenyl)Sulfonyl]Amino}Phenyl)-4-Phenyl-2-Pyridyl]Phenyl}-1-Benzenesulfonamide (5a)
- Structure: A disulfonamide with a [(4-methylphenyl)sulfonyl]amino group.
- Properties : Melting point 223–225°C; IR peaks at 1332 cm⁻¹ (S=O asym. stretch) and 1160 cm⁻¹ (S=O sym. stretch). The sulfonyl group contributes to strong intermolecular interactions, as evidenced by high thermal stability .
(b) [(4-Methylphenyl)Methyl]Sulfonyl Derivatives
Comparative Data Table
Key Research Findings
- Sulfonyl vs. Alkyl Substituents : Sulfonyl groups enhance polarity and thermal stability compared to alkyl chains, making them suitable for applications requiring robust intermolecular interactions (e.g., crystallography, ) .
- Biological Activity : Hydroxyl and alkyl substituents on catechols (e.g., ) correlate with antimicrobial activity, whereas sulfonyl derivatives may prioritize chemical stability over bioactivity .
- Synthetic Utility : Sulfonated catechols are valuable in medicinal chemistry for their electron-withdrawing effects, which can modulate reactivity in further functionalization .
Biological Activity
1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]- (CAS No. 107065-85-0), is an aromatic compound that has garnered attention for its potential biological activities. This compound features a benzenediol structure with a sulfonyl group attached to a para-methylphenyl moiety, which may contribute to its unique biological properties.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the benzenediol moiety is known to contribute to scavenging free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Several studies have explored the anticancer potential of sulfonyl-substituted benzenediols. For instance, the compound has been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives of sulfonyl compounds can effectively target specific cancer pathways, leading to reduced tumor growth in xenograft models .
Anti-inflammatory Effects
The anti-inflammatory properties of 1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]- have also been documented. The sulfonyl group may interact with inflammatory mediators and enzymes such as cyclooxygenases (COX), leading to decreased production of pro-inflammatory cytokines. This interaction suggests potential therapeutic applications in treating inflammatory conditions .
The proposed mechanism of action involves the inhibition of key enzymes and pathways associated with inflammation and cancer progression. The compound may modulate signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammatory responses and cell survival .
Case Studies
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays. Results indicated a significant reduction in radical formation when treated with sulfonyl-substituted benzenediols, highlighting their potential as natural antioxidants .
- In Vivo Anticancer Studies : In a mouse model of breast cancer, administration of 1,2-Benzenediol derivatives resulted in a marked decrease in tumor size compared to controls. Histological analysis revealed increased apoptosis rates within tumor tissues, further supporting its anticancer efficacy .
- Inflammation Model : In an experimental model of acute inflammation induced by carrageenan, treatment with the compound led to a significant reduction in paw edema, indicating its effectiveness in mitigating inflammatory responses.
Comparative Analysis
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]- | 107065-85-0 | Antioxidant, anticancer, anti-inflammatory |
| 6-Methanesulfonyl-1,2,3,4-tetrahydronaphthalen-1-one | 1092349-12-6 | Anticancer |
| 4-Methylumbelliferone | 521-36-5 | Antitumor effects |
Q & A
Q. What are the optimal synthetic routes for preparing 1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]-?
The compound is typically synthesized via sulfonylation reactions. A common approach involves reacting 1,2-benzenediol derivatives with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction optimization should focus on temperature (room temperature to 60°C), solvent choice (DMF or dichloromethane), and stoichiometric ratios to minimize side products like disulfonated species. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical . Confirm product identity using NMR (e.g., δ 2.26 ppm for methyl groups, aromatic protons at δ 7.1–8.5 ppm) and IR spectroscopy (S=O stretches at 1332 and 1160 cm) .
Q. How can the purity and stability of this compound be assessed under laboratory conditions?
Purity is best determined via HPLC (C18 column, methanol/water gradient) coupled with UV detection at 254 nm. Stability studies should evaluate degradation under varying pH (2–12), temperature (4–40°C), and light exposure. Use LC-MS to identify degradation products, such as desulfonated intermediates or oxidized quinones. For long-term storage, recommend anhydrous conditions at −20°C in amber vials .
Q. What spectroscopic techniques are most effective for characterizing its molecular structure?
- NMR : and NMR confirm substitution patterns (e.g., aromatic protons adjacent to sulfonyl groups show deshielding).
- IR : Validate sulfonyl (S=O) and hydroxyl (O–H) functional groups.
- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., m/z 645 [M] for related derivatives) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (SCXRD) is ideal for resolving bond angles, torsion angles, and non-covalent interactions. Use SHELX programs (e.g., SHELXL for refinement) to model the structure. For example, a related sulfonamide compound exhibited a dihedral angle of 82.3° between the benzenediol and sulfonylphenyl moieties, stabilizing intramolecular hydrogen bonds . Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., O–H⋯O and C–H⋯π contacts) contributing to crystal packing .
Q. What computational methods predict its reactivity and electronic properties?
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrostatic potential maps, frontier molecular orbitals (HOMO-LUMO gaps), and partial charges.
- Molecular docking : Screen for bioactivity (e.g., enzyme inhibition) by docking into active sites (e.g., tyrosinase) using AutoDock Vina. Compare binding energies with analogs like 4-[(4-methylphenyl)azo]-phenol .
Q. How can conflicting spectral or crystallographic data be reconciled?
Contradictions may arise from polymorphism, solvent effects, or dynamic proton exchange in solution. For example, NMR may show averaged signals for tautomers, while SCXRD captures a static conformation. Address discrepancies via:
- Variable-temperature NMR to detect dynamic processes.
- Complementary techniques like Raman spectroscopy or solid-state NMR.
- Computational validation (e.g., comparing DFT-optimized structures with crystallographic data) .
Q. What strategies enhance its bioactivity in enzyme inhibition studies?
Structural analogs with extended hydrophobic tails (e.g., alkyl or aryl groups) show improved inhibition constants () due to enhanced binding pocket interactions. For instance, modifying the benzenediol core with azo groups increased tyrosinase inhibition by 40% compared to unsubstituted derivatives. Activity assays should include Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .
Q. Methodological Recommendations
- Crystallography : Use SHELXTL (Bruker AXS) for data collection and refinement, ensuring and completeness > 98% .
- Bioassays : Pair enzyme kinetics with molecular dynamics simulations (e.g., GROMACS) to study binding stability over 100-ns trajectories .
- Data interpretation : Cross-reference spectral and computational data via tools like Mercury (CCDC) for crystallographic visualization and GaussView for DFT outputs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
